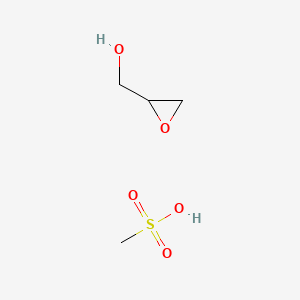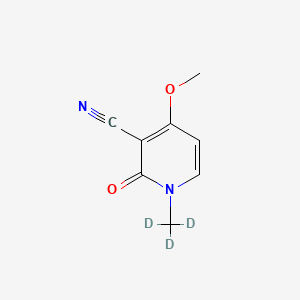
Desamino Chloro (R)-Fluoxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desamino Chloro (R)-Fluoxetine, also known as DCF, is a structural analog of the antidepressant drug fluoxetine. It is a prodrug of fluoxetine and has been used in scientific research as a tool to study the pharmacological properties of fluoxetine. It has been used to study the effects of fluoxetine on the central nervous system and to better understand the mechanism of action of the drug. In
Mecanismo De Acción
Desamino Chloro (R)-Fluoxetine is a prodrug of fluoxetine and has the same mechanism of action as the parent drug. It is a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain, resulting in an increase in serotonin levels. This, in turn, leads to an antidepressant effect.
Biochemical and Physiological Effects
Desamino Chloro (R)-Fluoxetine has been shown to have similar biochemical and physiological effects to fluoxetine. It has been shown to increase serotonin levels in the brain, resulting in an antidepressant effect. It has also been shown to increase levels of the neurotransmitter norepinephrine, which is involved in the regulation of mood, sleep, and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Desamino Chloro (R)-Fluoxetine has several advantages for use in laboratory experiments. It is a prodrug of fluoxetine, so it is easier to administer than the parent drug. It is also more stable than fluoxetine, which makes it easier to store and handle. However, Desamino Chloro (R)-Fluoxetine has some limitations. It is not as potent as fluoxetine, so higher doses are required to achieve the same effects. Additionally, it is not as widely available as fluoxetine, so it may be difficult to obtain for laboratory use.
Direcciones Futuras
There are several potential future directions for the use of Desamino Chloro (R)-Fluoxetine in scientific research. It could be used to study the effects of fluoxetine on other neurotransmitters, such as dopamine and norepinephrine. It could also be used to study the effects of fluoxetine on other aspects of the central nervous system, such as memory and learning. Additionally, it could be used to study the effects of fluoxetine on other physiological systems, such as the cardiovascular system. Finally, it could be used to study the effects of fluoxetine on other diseases, such as anxiety and depression.
Métodos De Síntesis
Desamino Chloro (R)-Fluoxetine is synthesized using a two-step process. The first step involves the reaction of fluoxetine with a reagent known as sodium cyanoborohydride, which results in the formation of a compound known as N-desmethyl fluoxetine. The second step involves the reaction of N-desmethyl fluoxetine with chloroform, which results in the formation of Desamino Chloro (R)-Fluoxetine.
Aplicaciones Científicas De Investigación
Desamino Chloro (R)-Fluoxetine has been used in scientific research to study the pharmacological properties of fluoxetine. It has been used to study the effects of fluoxetine on the central nervous system, as well as to better understand the mechanism of action of the drug. Desamino Chloro (R)-Fluoxetine has also been used to study the pharmacokinetics of fluoxetine, as well as to study the metabolic pathways of the drug.
Propiedades
IUPAC Name |
1-[(1R)-3-chloro-1-[4-(trifluoromethyl)phenoxy]propyl]-2,3,4,5,6-pentadeuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m1/s1/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPIMWRKIKTDPS-HCESTMGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)
![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)

